

# Incurred Sample Reanalysis in Linagliptin Pharmacokinetic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Linagliptin Acetamide-d3 |           |
| Cat. No.:            | B15559584                | Get Quote |

For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount in pharmacokinetic (PK) studies. Incurred sample reanalysis (ISR) serves as a critical in-study validation to confirm the accuracy and precision of the bioanalytical method under real-world conditions. This guide provides a comparative overview of ISR for the dipeptidyl peptidase-4 (DPP-4) inhibitor, linagliptin, with a focus on regulatory expectations, experimental protocols, and the impact of analytical methodologies on ISR outcomes.

#### Introduction to Incurred Sample Reanalysis

Incurred sample reanalysis is a process mandated by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for pivotal pharmacokinetic and bioequivalence studies. It involves reanalyzing a subset of subject samples from a given study in a separate analytical run and comparing the results with the initial values. This procedure helps to ensure the bioanalytical method is robust and provides confidence in the generated pharmacokinetic data.

The primary objective of ISR is to verify the reproducibility of the bioanalytical method with actual study samples, which may contain metabolites, concomitant medications, and other endogenous components not present in the calibration and quality control (QC) samples prepared in a clean matrix.

### **Regulatory Framework and Acceptance Criteria**







Both the FDA and EMA have established guidelines for ISR. While there are minor differences in the wording, the core principles are harmonized. The key requirements are summarized in the table below.



| Parameter                   | FDA Guideline                                                                                                                                                                               | EMA Guideline                                                                                                                                                            |
|-----------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| When to Conduct ISR         | All pivotal bioequivalence (BE) studies. Recommended for other clinical studies where PK is a primary endpoint. For non-clinical studies, once per species for each validated method.       | All pivotal bioequivalence trials, first clinical trial in subjects, first patient trial, and first trial in patients with impaired hepatic and/or renal function.       |
| Number of Samples           | A sufficient number of samples to provide confidence in the reliability of the study data.  Typically, 10% of the first 1000 samples and 5% of the remaining samples.                       | 10% of the samples up to 1000, and 5% of the samples exceeding 1000. For studies with fewer than 1000 samples, a minimum of 50 samples should be reanalyzed.             |
| Sample Selection            | Samples should be selected from around the maximum concentration (Cmax) and in the elimination phase.                                                                                       | Samples should be selected to cover the entire study, including around Cmax and in the elimination phase.                                                                |
| Acceptance Criteria         | For small molecules, at least two-thirds (67%) of the reanalyzed samples must have a percentage difference between the initial and repeat concentrations that is within ±20% of their mean. | For small molecules, at least 67% of the reanalyzed samples should have a percent difference between the initial and reanalyzed concentration within ±20% of their mean. |
| Calculation of % Difference | <pre>(% \text{Difference} =  \frac{(\text{Repeat Value} -  \text{Original Value})} {(\frac{\text{Repeat Value} +  \text{Original Value}}{2})} \times 100)</pre>                             | (% \text{Difference} = \frac{(\text{Re-measured} Value} - \text{Initial Value})} {\text{Mean of Values}} \times 100)                                                     |



# Experimental Protocol for Linagliptin Incurred Sample Reanalysis

A typical experimental protocol for conducting ISR in a linagliptin pharmacokinetic study involves the following steps:

- Sample Selection: From the total number of subject samples analyzed in the study, a subset
  is selected for reanalysis based on the regulatory guidelines. The selection should include
  samples near the Cmax and in the terminal elimination phase of the pharmacokinetic profile.
- Sample Retrieval and Thawing: The selected incurred samples are retrieved from storage (typically at -70°C or below) and allowed to thaw unassisted to room temperature.
- Reanalysis: The samples are reanalyzed in a separate analytical run on a different day from
  the original analysis. The same validated bioanalytical method used for the initial analysis
  must be employed. This includes the same sample preparation procedure, chromatographic
  conditions, and mass spectrometric parameters.
- Data Processing: The concentrations of linagliptin in the reanalyzed samples are determined using a fresh calibration curve and quality control samples.
- Comparison and Evaluation: The results of the reanalysis are compared with the original values. The percentage difference for each reanalyzed sample is calculated using the formula specified in the regulatory guidelines. The overall ISR pass rate is then determined based on the acceptance criteria.

## Impact of Analytical Methodology on ISR Performance

The choice of the bioanalytical method, particularly the internal standard (IS), can significantly impact the success of ISR. For the quantification of linagliptin, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.

### **Comparison of Internal Standards**



| Internal Standard Type       | Description                                                                                                                                                                                                                | Expected ISR Performance for Linagliptin                                                                                                                                                                                                                                                                                                                                                                                          |
|------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Stable Isotope-Labeled (SIL) | An ideal IS that has the same chemical structure as the analyte but is enriched with stable isotopes (e.g., <sup>13</sup> C, <sup>2</sup> H). Linagliptin- <sup>13</sup> C,d <sub>3</sub> and Linagliptin-d4 are examples. | Excellent. A study utilizing Linagliptin-d4 as the internal standard for the bioanalysis of linagliptin in human plasma reported that over 90% of the reanalyzed samples had a percentage variability of less than 20%[1]. The close physicochemical properties to linagliptin allow it to effectively compensate for variability in sample extraction, matrix effects, and instrument response, leading to high reproducibility. |
| Structural Analog IS         | A compound with a chemical structure similar to the analyte but not isotopically labeled. Telmisartan has been used as an IS for linagliptin in some methods.                                                              | Good to Moderate. While validated methods using Telmisartan as an IS for linagliptin have been reported, specific ISR performance data is not as readily available in the public domain[1]. Structural analogs may not perfectly mimic the behavior of the analyte during all stages of the analysis, which can potentially lead to greater variability in ISR results compared to SIL IS.                                        |

While specific quantitative ISR data from linagliptin pharmacokinetic studies is not widely published in the form of detailed tables, an assessment report from the European Medicines Agency (EMA) for a linagliptin product confirmed the robustness of the bioanalytical method



based on the submitted ISR results[2]. This, along with reports of high ISR pass rates with SIL internal standards, provides strong evidence for the reliability of validated bioanalytical methods for linagliptin.

### Visualizing the ISR Workflow and Logic

To better understand the process and decision-making involved in incurred sample reanalysis, the following diagrams have been generated using the Graphviz DOT language.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. sukl.sk [sukl.sk]
- To cite this document: BenchChem. [Incurred Sample Reanalysis in Linagliptin Pharmacokinetic Studies: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b15559584#incurred-sample-reanalysis-for-linagliptin-pharmacokinetic-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com